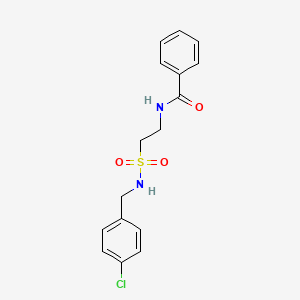

N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide” is an organic compound. It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H17ClN2O3S. Its molecular weight is 352.83.

Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .

Wissenschaftliche Forschungsanwendungen

Neuroleptic Activity and Dopamine Receptor Blockade

Some novel benzamides, closely related to the chemical structure , have been synthesized and evaluated for their potential as neuroleptics. These compounds have been tested for their dopamine receptor blocking activities, showing considerable potency in comparison to known neuroleptics like sulpiride. Studies suggest a correlation between structural modifications of these compounds and their neuroleptic activity, indicating their potential application in treating psychosis and related disorders (Florvall & Ogren, 1982).

Zinc Ion-Selective Electrode

Research has demonstrated the use of similar benzamide derivatives as novel electroactive materials for the construction of PVC-based Zn2+-selective electrodes. These electrodes exhibit good selectivity and fast response times, suggesting applications in various analytical chemistry fields, including the determination of zinc content in rock materials and as indicators in potentiometric titrations (Saleh & Gaber, 2001).

Fluorescence Enhancement for Probing Biochemical Reactions

Benzamide derivatives have also been explored for their ability to enhance the intrinsic fluorescence intensity of certain ions, such as erbium (Er), when forming complexes. This property has been utilized to develop simple and sensitive fluorimetric probes for monitoring biochemical interactions, particularly in the context of lanthanide-based research. This application demonstrates the potential of these compounds in biochemical and medical diagnostics (Faridbod et al., 2009).

Inhibitory Effects on Enzymes

Novel benzamide derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), which plays a significant role in Alzheimer's disease. These compounds have shown potent inhibitory activities, indicating their potential as leads for developing new treatments for cognitive disorders (Yamali et al., 2021).

Antidiabetic and Antimicrobial Potential

Another study synthesized benzamide derivatives to evaluate their antidiabetic potential against enzymes like α-glucosidase and α-amylase, as well as their antimicrobial efficacy. Some of these compounds have shown significant inhibitory activities, suggesting their potential for therapeutic applications in treating diabetes and infections (Thakal et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-[(4-chlorophenyl)methylsulfamoyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c17-15-8-6-13(7-9-15)12-19-23(21,22)11-10-18-16(20)14-4-2-1-3-5-14/h1-9,19H,10-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTQOXJGUJNHOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)

![4-ACETYL-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2635956.png)

![4-oxo-3-pentyl-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2635968.png)

![methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2635976.png)